molecular formula C12H18F3N3 B14783905 cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine

cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine

Cat. No.: B14783905
M. Wt: 261.29 g/mol
InChI Key: FWZUPAYSNPCEPS-UHFFFAOYSA-N
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Description

cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine: is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with an amine group and a cyclohexyl group bearing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate is synthesized by introducing a trifluoromethyl group to a cyclohexane ring through a Friedel-Crafts alkylation reaction.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Coupling Reaction: The cyclohexyl intermediate is then coupled with the pyrazole ring through a nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, resulting in the formation of various reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group or the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced pyrazole or cyclohexyl derivatives.

    Substitution: Various substituted pyrazole or cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.

    Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Biological Probes: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to its target, modulating its activity through various pathways, such as inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

    1-[4-(Trifluoromethyl)phenyl]pyrazol-4-amine: Similar structure but with a phenyl ring instead of a cyclohexyl ring.

    1-[4-(Trifluoromethyl)cyclohexyl]pyrazol-4-amine: Lacks the ethyl group on the cyclohexyl ring.

    1-[1-(Cyclohexyl)ethyl]pyrazol-4-amine: Lacks the trifluoromethyl group.

Uniqueness: cis-1-[1-[4-(Trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine is unique due to the presence of both the trifluoromethyl group and the ethyl group on the cyclohexyl ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C12H18F3N3

Molecular Weight

261.29 g/mol

IUPAC Name

1-[1-[4-(trifluoromethyl)cyclohexyl]ethyl]pyrazol-4-amine

InChI

InChI=1S/C12H18F3N3/c1-8(18-7-11(16)6-17-18)9-2-4-10(5-3-9)12(13,14)15/h6-10H,2-5,16H2,1H3

InChI Key

FWZUPAYSNPCEPS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)C(F)(F)F)N2C=C(C=N2)N

Origin of Product

United States

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